4-Chloro-3-phenylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUUMTVLLLZDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651806 | |
| Record name | 6-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860597-16-6 | |
| Record name | 6-Chloro[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860597-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical and Spectrometric Approaches for Investigating 4 Chloro 3 Phenylbenzoic Acid
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic methods provide fundamental insights into the molecular architecture and electronic properties of 4-Chloro-3-phenylbenzoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are employed to confirm its structure.
¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms (protons). In this compound, distinct signals would be expected for the protons on the two different aromatic rings. The protons on the substituted benzoic acid ring would show characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups, and the anisotropic effect of the adjacent phenyl ring. Protons on the unsubstituted phenyl ring would exhibit signals typical for a monosubstituted benzene (B151609) ring.
¹³C NMR: This method maps the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons are highly dependent on their local electronic environment. For instance, the carbon atom of the carboxylic acid group (C=O) would appear significantly downfield (at a higher ppm value) compared to the aromatic carbons. The carbon atoms bonded to the chlorine and the other phenyl group would also have characteristic chemical shifts. For example, in the related compound 4-phenylbenzoic acid, ¹³C NMR signals in MeOD are observed at δ 169.7, 147.0, 141.2, 131.3, 130.6, 130.0, 129.2, 128.2, and 128.0 ppm rsc.org. Similarly, for 4-chlorobenzoic acid, signals are seen at δ 168.7, 140.2, 132.3, and 129.7 ppm rsc.org.
| Technique | Observed Feature | Expected Information for this compound |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) and Splitting Patterns | Distinct signals for protons on both phenyl rings, influenced by chloro, carboxyl, and phenyl substituents. |
| ¹³C NMR | Chemical Shift (δ) | Unique signals for each carbon, including the carboxyl carbon (~168-172 ppm) and carbons attached to chlorine and the second phenyl ring. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydroxyl group (-OH) of the carboxylic acid, broadened due to strong hydrogen bonding.
C=O Stretch: A strong, sharp absorption peak typically appears between 1710 and 1680 cm⁻¹ for the carbonyl group (C=O) of the carboxylic acid.
C-O Stretch: An absorption band for the carbon-oxygen single bond (C-O) stretch is generally found in the 1320-1210 cm⁻¹ range spectroscopyonline.com.
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1600-1450 cm⁻¹ region, would also be present.
C-Cl Stretch: The carbon-chlorine (C-Cl) bond would exhibit a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.
The IR spectrum of the related compound benzoic acid shows a C=O stretch, a C-O stretch, and an OH wag, confirming the presence of the carboxylic acid functional group spectroscopyonline.com. For instance, the IR spectrum of 4-hydroxybenzoic acid shows a strong acidic C=O stretching peak at 1663 cm⁻¹ and a broad carboxylic acid peak at 3449 cm⁻¹ researchgate.net.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3300 - 2500 (broad) | Carboxylic Acid |
| C=O Stretch | 1710 - 1680 (strong) | Carboxylic Acid |
| C-O Stretch | 1320 - 1210 | Carboxylic Acid |
| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Rings |
| C-Cl Stretch | 800 - 600 | Aryl Halide |
UV/Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic UV absorption bands due to π → π* transitions within the phenyl rings. The presence of the carboxylic acid, chloro, and phenyl substituents influences the position (λ_max) and intensity of these absorption bands. Conjugation between the two phenyl rings and the carboxylic acid group can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths compared to simpler, unconjugated systems up.ac.za. For example, the UV spectrum of p-Chlorobenzoic acid shows distinct absorption bands that can be analyzed to understand its electronic structure researchgate.net. The absorbance in the range of 270-300 nm is common for molecules containing a C=O group, which corresponds to an n→π* transition masterorganicchemistry.com.
Mass Spectrometry for Reaction Monitoring and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation analysis, and quantify its presence in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for analyzing volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to convert them into more volatile esters or silyl derivatives before GC-MS analysis colostate.edu.
This technique is highly valuable for monitoring the progress of chemical reactions involving this compound by separating and identifying the products formed. Furthermore, GC-MS is a crucial tool for metabolite identification. When studying the metabolism of this compound in biological systems, GC-MS can be used to separate and identify metabolites from complex biological matrices like cell culture media or urine nih.gov. For example, a GC-MS method was developed for the determination of benzoic acid residue in fruit juice, demonstrating its sensitivity and reliability for quantifying carboxylic acids in complex samples scholarsresearchlibrary.com.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and high molecular weight compounds. It typically generates intact molecular ions, such as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode researchgate.netnih.gov.
For this compound (molecular weight 232.66 g/mol ) nih.gov, ESI-MS in negative ion mode would be expected to show a prominent ion at an m/z value corresponding to [C₁₃H₈ClO₂]⁻, confirming its molecular weight. ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For instance, a common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂), which would result in a fragment ion that can be used to confirm the structure. The analysis of various substituted benzoic acids by ESI-MS has shown clear deprotonated molecular ion peaks, which confirms the utility of this technique for molecular weight determination rsc.org.
| Technique | Ionization Method | Primary Application | Expected Ion for this compound (m/z) |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Product & Metabolite Analysis (after derivatization) | Fragment ions of derivatized compound |
| ESI-MS | Electrospray Ionization (ESI) | Molecular Weight & Fragment Analysis | ~231 [M-H]⁻ (Negative Mode) |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Complex Mixture Analysis and Trace Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful analytical techniques for the analysis of this compound, especially within complex matrices and for trace-level quantification. ijsr.netnih.govmdpi.com The coupling of liquid chromatography's separation capabilities with the high selectivity and sensitivity of mass spectrometry allows for the unambiguous identification and quantification of the target analyte even in the presence of interfering substances. nih.gov
For the analysis of this compound, a reversed-phase LC setup is typically employed. This method separates compounds based on their hydrophobicity. The analyte, being a moderately polar molecule, is well-retained on nonpolar stationary phases like C18. ijsr.net The subsequent detection by mass spectrometry provides molecular weight information and, with MS/MS, structural data through fragmentation patterns. This is crucial for confirming the identity of the compound in complex samples such as environmental extracts or biological fluids. nih.govmdpi.com
In complex mixture analysis, LC-MS/MS operates in modes like Multiple Reaction Monitoring (MRM), which offers exceptional specificity. ijsr.netamazonaws.com In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and only a specific, characteristic product ion is monitored. This technique filters out background noise, significantly enhancing the signal-to-noise ratio and enabling the detection of the analyte at very low concentrations. ijsr.net The development of such methods is validated according to international guidelines to ensure reliability, accuracy, and precision for trace analysis. ijsr.net
Table 1: Representative LC-MS/MS Parameters for Trace Detection
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | Reversed-Phase (C18 column) | Separates analyte from matrix components based on polarity. ijsr.net |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Facilitates elution and promotes ionization. ijsr.net |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes the acidic proton of the carboxylic acid group. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. ijsr.netamazonaws.com |
| Precursor Ion (Q1) | m/z 231.0 (corresponding to [M-H]⁻) | Selects the deprotonated molecular ion of the analyte. |
| Product Ion (Q3) | Specific fragment ion (e.g., loss of COOH) | Confirms identity and allows for specific quantification. |
Chromatographic and Separation Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. patsnap.com The method's high resolution allows for the separation of the main compound from starting materials, by-products, and other process-related impurities. ekb.eg
For purity assessment, a reversed-phase HPLC method is typically developed and validated. ekb.egrjptonline.org A C18 column is commonly used, with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile or methanol (B129727). rjptonline.org Detection is often performed using an ultraviolet (UV) detector, as the aromatic rings in this compound exhibit strong absorbance in the UV region. The peak area of the main compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.
In reaction monitoring, HPLC analysis can be used to track the consumption of reactants and the formation of this compound over time. patsnap.com Small aliquots of the reaction mixture are withdrawn at intervals, diluted, and injected into the HPLC system. By observing the decrease in the peak areas of the starting materials and the increase in the product peak area, chemists can determine the reaction's endpoint, optimize reaction conditions, and calculate the yield. patsnap.com
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Typical Setting |
|---|---|
| Stationary Phase | Stainless Steel C18 (e.g., 250 mm x 4.6 mm, 5 µm) rjptonline.orgmdpi.com |
| Mobile Phase | Isocratic or gradient mixture of Phosphate Buffer and Acetonitrile/Methanol rjptonline.org |
| Flow Rate | 1.0 mL/min rjptonline.org |
| Detection | UV at a specific wavelength (e.g., 230-280 nm) rjptonline.orgmdpi.com |
| Injection Volume | 10-20 µL rjptonline.orgmdpi.com |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
When analyzing this compound in complex biological matrices like plasma, urine, or tissue homogenates, sample preparation is a critical step to remove interferences and concentrate the analyte. nih.govresearchgate.net Solid-Phase Extraction (SPE) is a widely used technique for this purpose, offering significant advantages over traditional liquid-liquid extraction, such as higher efficiency, reduced solvent consumption, and the potential for automation. researchgate.netsigmaaldrich.com
The principle of SPE involves passing a liquid sample through a solid adsorbent (the sorbent) that retains the analyte. sigmaaldrich.com Interfering components are washed away, and the purified analyte is then eluted with a small volume of a different solvent. For an aromatic carboxylic acid like this compound, a reversed-phase or a mixed-mode ion-exchange sorbent can be effective. A phenyl-based sorbent can be particularly useful, as it provides retention through both hydrophobic interactions and π-π interactions with the analyte's aromatic rings. phenomenex.com The choice of sorbent and solvents is optimized to maximize the recovery of the analyte while minimizing matrix effects in the subsequent analysis. nih.gov
Table 3: General SPE Protocol for Extraction from a Biological Fluid
| Step | Procedure | Purpose |
|---|---|---|
| 1. Conditioning | Pass methanol through the sorbent. | Wets the sorbent and activates the stationary phase. phenomenex.com |
| 2. Equilibration | Pass water or buffer (pH adjusted) through the sorbent. | Prepares the sorbent for the aqueous sample. phenomenex.com |
| 3. Sample Loading | Load the pre-treated biological sample onto the column. | The analyte is adsorbed onto the sorbent. |
| 4. Washing | Pass a weak solvent (e.g., 5% methanol in water) through. | Removes hydrophilic interferences while the analyte is retained. phenomenex.com |
| 5. Elution | Pass a strong organic solvent (e.g., methanol or acetonitrile) through. | Desorbs the analyte from the sorbent for collection. phenomenex.com |
Microextraction techniques are advanced, miniaturized sample preparation methods that use minimal amounts of solvent to concentrate analytes from a sample. nih.gov These methods are valued for being environmentally friendly and cost-effective. For concentrating this compound from aqueous samples, techniques like hollow fiber liquid-phase microextraction (HF-LPME) can be employed. nih.gov
In HF-LPME, a small piece of porous hollow fiber is impregnated with an organic solvent, creating a supported liquid membrane. This fiber is then placed into the sample solution. The analyte partitions from the aqueous sample into the organic solvent within the fiber's pores and then into a small volume of an acceptor solution inside the fiber's lumen. This process allows for significant concentration of the analyte, as it is transferred from a large sample volume into a microliter-volume acceptor phase. nih.gov This high enrichment factor greatly enhances the sensitivity of subsequent analytical methods like HPLC or LC-MS. nih.gov
Derivatization Strategies for Enhanced Analytical Detection
While HPLC is suitable for analyzing this compound directly, Gas Chromatography (GC) offers high separation efficiency but requires analytes to be volatile and thermally stable. The carboxylic acid group in this compound is polar and can form hydrogen bonds, making the compound non-volatile. damascusuniversity.edu.sy Derivatization is a chemical modification process used to convert the polar carboxylic acid group into a less polar, more volatile functional group, making it amenable to GC analysis. damascusuniversity.edu.sygcms.cz
Esterification is a common alkylation method where the carboxylic acid is reacted with an alcohol in the presence of a catalyst to form an ester. gcms.cz For instance, reacting this compound with methanol in the presence of Boron trifluoride (BF3) converts the -COOH group to a methyl ester (-COOCH3). researchgate.net This process eliminates the active hydrogen, reduces polarity, and significantly increases the compound's volatility. researchgate.net
Silylation is another widely used derivatization technique. gcms.cz It involves replacing the active hydrogen of the carboxylic acid group with a silyl group, typically a trimethylsilyl (TMS) group. gcms.czsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS ester is much more volatile and less prone to adsorption within the GC system, leading to improved peak shape and detection. damascusuniversity.edu.sysigmaaldrich.com
Table 4: Comparison of Derivatization Strategies
| Strategy | Reagent Example | Reaction | Key Advantage |
|---|---|---|---|
| Esterification | Boron trifluoride in Methanol (BF3-MeOH) | R-COOH + CH3OH → R-COOCH3 + H2O | Creates stable, volatile alkyl esters suitable for GC analysis. gcms.czresearchgate.net |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | R-COOH + BSTFA → R-COOSi(CH3)3 | Forms highly volatile TMS derivatives, often with rapid and complete reactions. sigmaaldrich.com |
Enzyme Deconjugation in Biological Sample Analysis
In biological systems, xenobiotic carboxylic acids like this compound can undergo phase II metabolism, leading to the formation of conjugates, most commonly glucuronides. These conjugates are more water-soluble and are more readily excreted from the body. The formation of acyl-glucuronides from carboxylic acid moieties is a significant metabolic pathway in humans, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes such as UGT2B7, UGT1A3, and UGT1A9. nih.gov
Direct analysis of these conjugated metabolites can be challenging. Therefore, a crucial step in the analysis of biological samples (e.g., urine, plasma) for the total concentration of this compound is the cleavage of these conjugates to release the parent compound. Enzymatic hydrolysis is a widely preferred method for this deconjugation process due to its mild reaction conditions and high specificity, which minimizes the degradation of the analyte.
β-glucuronidase is the enzyme routinely employed for the hydrolysis of glucuronide conjugates. covachem.comsigmaaldrich.com This enzyme, sourced from various organisms including mollusks (Helix pomatia, Patella vulgata) and bacteria (Escherichia coli), effectively cleaves the glucuronic acid moiety from the parent molecule. sigmaaldrich.com The choice of enzyme source can be critical, as different isoenzymes may exhibit varying efficiencies for hydrolyzing specific conjugates. sigmaaldrich.com For instance, the enzyme from Patella vulgata has been reported to be particularly effective for hydrolyzing opioid-glucuronides. sigmaaldrich.com
The typical procedure involves incubating the biological sample with a solution of β-glucuronidase at an optimized pH and temperature to ensure complete hydrolysis. Following deconjugation, the sample is further processed, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the liberated this compound prior to instrumental analysis.
Quantitative Analysis and Validation of Analytical Methods
The quantitative analysis of this compound in biological samples is typically performed using advanced chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity, which are essential for detecting and quantifying trace levels of the analyte in complex matrices. To ensure the reliability and accuracy of the obtained results, the analytical method must be rigorously validated according to international guidelines.
The establishment of a calibration curve is fundamental to the quantitative analysis. This is achieved by preparing a series of calibration standards with known concentrations of this compound in a matrix that mimics the biological sample as closely as possible (matrix-matched calibration). The instrument's response to these standards is then plotted against their respective concentrations to generate a calibration curve.
The linearity of the method is assessed over a defined concentration range. A linear relationship between the analyte concentration and the instrument response is desirable for accurate quantification. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1.0. For analogous compounds like polychlorinated biphenyls, a linear working range of 0.5 to 500 µg/L has been reported. nih.gov For certain halogenated carboxylic acids, a linear dynamic range of 1-400 µg/mL has been established. researchgate.net
Table 1: Illustrative Linearity Data for a Structurally Similar Chlorinated Aromatic Acid
| Concentration (µg/L) | Instrument Response (Peak Area) |
| 0.5 | 1,250 |
| 1.0 | 2,480 |
| 5.0 | 12,600 |
| 10.0 | 25,100 |
| 50.0 | 124,500 |
| 100.0 | 250,200 |
| 250.0 | 623,000 |
| 500.0 | 1,255,000 |
| Coefficient of Determination (R²) | 0.9992 |
This table is for illustrative purposes and based on data for analogous compounds.
The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of the analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
These limits are typically determined by analyzing samples with low concentrations of the analyte and assessing the signal-to-noise ratio (S/N). A commonly accepted S/N ratio for LOD is 3:1, and for LOQ is 10:1. For a validated method for polychlorinated biphenyls in blood plasma, the LOD and LOQ were reported to be 0.04 µg/L and 0.10 µg/L, respectively. nih.gov In another instance involving halogenated carboxylic acids, the LODs were 0.1 and 0.15 µg/mL, with LOQs of 1 and 3 µg/mL. researchgate.net
Table 2: Representative Detection and Quantification Limits for Analogous Compounds
| Parameter | Value | Method of Determination |
| Limit of Detection (LOD) | 0.04 µg/L | Signal-to-Noise Ratio (3:1) |
| Limit of Quantification (LOQ) | 0.10 µg/L | Signal-to-Noise Ratio (10:1) |
This table is for illustrative purposes and based on data for analogous compounds.
Accuracy and precision are essential for validating the performance of an analytical method. Accuracy refers to the closeness of the measured value to the true value and is often expressed as the percentage recovery. Precision represents the degree of agreement among a series of measurements of the same sample and is typically expressed as the relative standard deviation (RSD).
To assess accuracy and precision, quality control (QC) samples are prepared at different concentration levels (low, medium, and high) within the calibration range by spiking a known amount of this compound into the biological matrix. These QC samples are then analyzed in multiple replicates, both within the same analytical run (intra-day precision) and on different days (inter-day precision).
For a method to be considered valid, the accuracy should be within a certain percentage of the nominal value (e.g., 85-115%), and the precision (RSD) should not exceed a specified limit (e.g., 15%). For a validated method for PCBs in blood plasma, recovery percentages ranged from 88.4% to 97.5%, and the relative standard deviation was less than 20% across the linear range. nih.gov
Table 3: Example Accuracy and Precision Data for an Analogous Compound in a Biological Matrix
| QC Level | Nominal Conc. (µg/L) | Measured Conc. (Mean ± SD, n=5) | Accuracy (% Recovery) | Precision (% RSD) |
| Low | 1.5 | 1.45 ± 0.12 | 96.7 | 8.3 |
| Medium | 75 | 78.2 ± 4.5 | 104.3 | 5.8 |
| High | 400 | 389.5 ± 21.1 | 97.4 | 5.4 |
This table is for illustrative purposes and based on data for analogous compounds.
Computational and Theoretical Studies on 4 Chloro 3 Phenylbenzoic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules. For 4-Chloro-3-phenylbenzoic acid, DFT calculations offer a detailed picture of its electronic behavior and predictive insights into its chemical reactivity. vjst.vnvjst.vn
Analysis of Molecular Orbitals and Electronic Properties
The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. vjst.vnresearchgate.net A smaller gap suggests higher reactivity.
DFT calculations reveal that the electron density in the HOMO is typically localized on the phenyl ring and the carboxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO's electron density is distributed across the biphenyl (B1667301) system, highlighting regions susceptible to nucleophilic attack. scielo.org.za The molecular electrostatic potential (MEP) map further clarifies this, with negative potential (red areas) around the oxygen atoms of the carboxyl group indicating likely sites for electrophilic interaction, while positive potential (blue areas) suggests regions for nucleophilic interaction. mdpi.com
Global reactivity descriptors, derived from the energies of these orbitals, provide quantitative measures of the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. researchgate.netactascientific.com
| Property | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -7.95 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 6.10 | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | 7.95 | Energy required to remove an electron |
| Electron Affinity (A) | 1.85 | Energy released when an electron is added |
Prediction of Reactivity and Reaction Pathways
Based on the electronic properties derived from DFT, the reactivity of this compound can be predicted. The MEP and Fukui functions are instrumental in identifying the most probable sites for chemical reactions. For instance, the carboxyl group is a likely site for reactions involving electrophiles, while the aromatic rings can undergo electrophilic substitution, with the precise location influenced by the directing effects of the chloro and phenyl substituents.
Computational methods can map out potential reaction pathways, for example, in decarboxylation or esterification reactions. ajgreenchem.com By calculating the structures of transition states and intermediates, it is possible to determine the most favorable reaction mechanism from several theoretical possibilities, such as concerted, stepwise, or radical pathways. nih.gov
Energetic Profiles of Chemical Transformations
For a hypothetical transformation, such as the esterification of this compound, DFT calculations can compare different catalytic pathways. The energetic profile would show the energy of the initial acid and alcohol, the transition state for the formation of the tetrahedral intermediate, the intermediate itself, and the final ester and water products. Such studies are crucial for understanding reaction kinetics and optimizing reaction conditions. acs.org
Molecular Dynamics (MD) Simulations for Molecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into how this compound interacts with larger systems like proteins or surfaces. mdpi.com
Prediction of Binding to Active Sites via In Silico Docking
In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein's active site. ebi-edu.com This method is fundamental in structure-based drug design. nih.govvajdalab.org For this compound, docking studies can predict its binding affinity and mode of interaction with a specific therapeutic target.
The process involves placing the ligand (this compound) into the binding site of a receptor and calculating a docking score, which estimates the binding free energy. nih.gov The results can reveal key interactions, such as hydrogen bonds with specific amino acid residues, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. ebi-edu.com
| Parameter | Value | Description |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Estimated free energy of binding; more negative is stronger. |
| Hydrogen Bonds | 2 | Interactions with residues SER245, GLN132 |
| Hydrophobic Interactions | 5 | Interactions with residues LEU130, VAL150, ILE240 |
| Pi-Pi Stacking | 1 | Interaction with residue PHE128 |
Simulation of Inhibitor Adsorption on Surfaces
MD simulations are extensively used to model the adsorption of organic molecules on metal surfaces, a process central to corrosion inhibition. researchgate.netdntb.gov.ua These simulations can elucidate the mechanism by which this compound might form a protective layer on a metal surface, such as iron or copper. ohio.edu
In a typical simulation, a model of the metal surface is constructed, and multiple inhibitor molecules are placed in a solution box above it. mdpi.com The simulation then tracks the movement of each atom over time. Analysis of the simulation trajectory can reveal the orientation of the adsorbed molecules (e.g., whether they lie flat or stand vertically on the surface), the interaction energy between the inhibitor and the surface, and the displacement of water molecules from the surface. semanticscholar.org These simulations often show that the phenyl rings may adsorb parallel to the surface to maximize interaction, while the polar carboxyl group interacts strongly with the metal. ohio.edu
Conformational Analysis and Ligand-Target Interactions
Conformational analysis is a critical step in understanding the behavior of a molecule, as its three-dimensional shape dictates its interactions with biological targets. For this compound, computational methods would be employed to identify the most stable conformations (isomers) and to understand its potential binding modes with various protein targets.
Conformational Analysis:
The flexibility of this compound primarily arises from the rotation around the single bond connecting the two phenyl rings and the bond connecting the carboxylic acid group to its phenyl ring. Computational studies would systematically rotate these bonds to map the potential energy surface and identify low-energy, stable conformations. Quantum mechanical methods, such as Density Functional Theory (DFT), are often used for accurate energy calculations of these conformers.
For instance, in a study of 3-methyl-2-(phenylamino)benzoic acids, which share a similar biphenyl-like core, conformational scans provided insight into the origins of polymorphism. uky.edu These studies revealed that while conformational flexibility is a key factor, the specific substitution patterns ultimately determine the polymorphic behavior of the compounds. uky.edu For this compound, the dihedral angle between the two aromatic rings would be a key parameter, which is influenced by the steric hindrance between the chloro and phenyl substituents. uky.edu
Ligand-Target Interactions:
To predict how this compound might interact with a biological target, molecular docking simulations are performed. These simulations place the ligand (this compound) into the binding site of a protein to predict its preferred binding orientation and affinity. The results of these simulations can provide insights into the specific amino acid residues that are crucial for binding.
For example, a computational study on potential lung cancer inhibitors identified two promising ligands, L2 and L3, through extensive screening and molecular docking. Molecular dynamics simulations of the protein-ligand complexes revealed that specific residues, ILE-267 and LYS-494, showed increased flexibility, suggesting they could be key hotspots for effective ligand binding. A similar approach for this compound would involve docking it into the active sites of relevant biological targets to understand its potential protein-ligand contacts, which are often dominated by hydrophobic interactions and hydrogen bonds.
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational SAR modeling can accelerate the drug discovery process by predicting the activity of new molecules and guiding the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the chemical structure of a series of compounds with their biological activities. nih.gov These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
The general workflow for a QSAR study involves:
Data Set Selection: A group of molecules with known biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule.
Model Building: Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using external and internal validation techniques.
For example, in a study of fluoro-, methoxyl-, and amino-substituted isoflavones, which share some structural similarities with the target compound, it was found that these derivatives exhibited in vitro activity in human breast and colon cancer cell lines. nih.gov The study suggested that these compounds could act as substrates for CYP1A1 bioactivation, highlighting the importance of metabolic pathways in their biological activity. nih.gov For this compound, the position of the chloro and phenyl groups on the benzoic acid ring would significantly influence its electronic distribution and, consequently, its reactivity and biological interactions.
Based on SAR models, new analogs of this compound could be designed with potentially improved properties. By understanding which structural features are important for a desired activity, modifications can be made to the parent molecule. For instance, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, analogs with more lipophilic substituents could be synthesized.
Crystal Structure and Intermolecular Interactions Analysis
The crystal structure of a compound provides detailed information about its three-dimensional arrangement in the solid state and the nature of the intermolecular interactions that hold the molecules together.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govrri.res.in It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed analysis of close contacts between neighboring molecules.
The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds and other strong interactions. ias.ac.indoi.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
For a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, Hirshfeld surface analysis showed that the major contributions to crystal packing were from H···H (39.7%), C···H/H···C (39%), and O···H/H···O (18%) interactions. nih.govrri.res.in A similar analysis for this compound would be expected to reveal significant contributions from H···H, C···H, and O···H contacts, as well as potential Cl···H and π-π stacking interactions.
Below is an illustrative table of the types of intermolecular contacts and their typical percentage contributions as determined by Hirshfeld surface analysis for similar aromatic carboxylic acids.
| Intermolecular Contact | Typical Percentage Contribution |
| H···H | 30-50% |
| C···H/H···C | 20-40% |
| O···H/H···O | 10-20% |
| Cl···H/H···Cl | 5-15% |
| C···C (π-π stacking) | 2-10% |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a visual representation of the electrostatic potential on the surface of a molecule, which is invaluable for understanding and predicting its chemical reactivity. ucsb.edu The MEP map helps in identifying the regions of a molecule that are rich or poor in electrons, thereby indicating the likely sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov
The map is color-coded to represent different potential values. Conventionally, red indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. youtube.com Blue corresponds to areas of the most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. youtube.com Green and yellow colors typically represent regions with intermediate or near-zero potential. researchgate.netyoutube.com
For this compound, computational studies based on analogous compounds reveal a distinct charge distribution profile. The analysis of the MEP surface allows for the identification of key reactive sites.
Detailed Research Findings:
Negative Potential Regions: The most significant negative potential (indicated by red or yellow) is concentrated around the oxygen atoms of the carboxylic acid group. nih.gov This high electron density is due to the high electronegativity of oxygen and the presence of lone pairs of electrons. Consequently, this region is the primary site for electrophilic interactions and is critical for biological recognition and hydrogen-bonding interactions. nih.gov Additionally, the delocalized π-electron clouds of the two aromatic rings create areas of negative potential above and below the planes of the rings, making them also susceptible to electrophilic attack. ucsb.edu
Positive Potential Regions: The area of highest positive potential (indicated by blue) is localized on the hydrogen atom of the carboxylic acid's hydroxyl group. nih.gov This region is highly electron-deficient and is the most probable site for a nucleophilic attack. The hydrogen atoms attached to the phenyl rings also exhibit a lesser degree of positive potential.
The following table summarizes the key regions on the molecular surface of this compound and their predicted electrostatic potential characteristics, as inferred from computational studies on similar molecular structures.
| Molecular Region | Predominant Color on MEP Map | Electrostatic Potential | Predicted Reactivity |
|---|---|---|---|
| Carboxylic Acid Oxygen Atoms | Red | Strongly Negative | Site for Electrophilic Attack |
| Carboxylic Acid Hydrogen Atom | Blue | Strongly Positive | Site for Nucleophilic Attack |
| Aromatic Rings (π-system) | Yellow/Green | Negative (above/below plane) | Interaction with Electrophiles |
| Aromatic Hydrogen Atoms | Light Blue/Green | Slightly Positive | Weak Nucleophilic Interaction |
| Carbon Skeleton | Green | Near-Zero / Neutral | Low Reactivity |
This detailed mapping of the electrostatic potential provides a fundamental understanding of the reactive behavior of this compound, guiding further studies into its chemical interactions.
Biological Activities and Mechanistic Pharmacology of 4 Chloro 3 Phenylbenzoic Acid
Antimicrobial Efficacy Investigations
The antimicrobial potential of benzoic acid derivatives is well-documented, with structural modifications such as halogenation influencing their efficacy against a range of pathogens. nih.gov The presence of a chloro group on the phenyl ring is a feature that has been explored in various studies to enhance antimicrobial activity. nih.gov
Antibacterial Activity of Phenylbenzoic Acid Derivatives
Studies on benzoic acid derivatives have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial action is often linked to the molecule's ability to disrupt bacterial cell homeostasis. nih.gov Research into 2-chlorobenzoic acid derivatives indicated that these compounds showed greater potential against the Gram-negative bacterium Escherichia coli compared to Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov The position of the chloro group on the phenyl ring can influence the antibacterial potency. researchgate.net For instance, some studies have suggested that substituents in the ortho position may enhance activity more than those in the meta or para positions. researchgate.net
The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, typically poses a barrier to lipophilic compounds, making them more resistant. nih.gov However, certain benzoic acid derivatives have shown effectiveness against these challenging pathogens. nih.govnih.gov
Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives
| Compound Class | Bacterial Strain | Activity/Observation |
|---|---|---|
| 2-Chlorobenzoic Acid Derivatives | Escherichia coli (Gram-negative) | Potent activity, comparable to norfloxacin (B1679917) in some cases. nih.gov |
| 2-Chlorobenzoic Acid Derivatives | Staphylococcus aureus (Gram-positive) | Moderate activity. nih.gov |
| 2-Chlorobenzoic Acid Derivatives | Bacillus subtilis (Gram-positive) | Moderate activity. nih.gov |
Antifungal Activity of Phenylbenzoic Acid Derivatives
Benzoic acid and its derivatives have a long history of use as antifungal agents. researchgate.net Their mechanism of action can involve the inhibition of fungal-specific enzymes, such as CYP53, which is a cytochrome P450 enzyme. nih.gov By targeting such enzymes, these compounds can disrupt essential metabolic pathways in fungi. researchgate.netnih.gov
Research has shown that various benzoic acid derivatives are active against a range of pathogenic fungi, including species from the Aspergillus, Fusarium, and Candida genera. nih.govnih.gov For example, derivatives of 2-aminobenzoic acid demonstrated efficacy against a fluconazole-resistant clinical isolate of Candida albicans, both in its planktonic and biofilm forms. mdpi.com The structural features of the benzoic acid derivative, including the type and position of substituents on the phenyl ring, are critical for determining the antifungal potency. researchgate.net
Table 2: Antifungal Activity of Selected Benzoic Acid Derivatives
| Compound Class | Fungal Strain | Activity/Observation |
|---|---|---|
| Benzoic Acid Derivatives | Cochliobolus lunatus, Aspergillus niger | Demonstrated antifungal properties by targeting CYP53. nih.gov |
| 2-Chlorobenzoic Acid Derivatives | Candida albicans, Aspergillus niger | Exhibited antifungal potential. nih.gov |
| Benzoic Acid Derivatives from Piper cumanense | Fusarium genus | Showed significant activity. nih.gov |
Studies on Antimicrobial Properties against Various Pathogens
The broad-spectrum antimicrobial potential of benzoic acid derivatives is a subject of ongoing research. Studies have demonstrated that these compounds can inhibit a variety of pathogenic microorganisms, including bacteria and fungi. nih.gov The efficacy is dependent on the specific derivative and the target pathogen. nih.gov For instance, phenolic acids, a major class of benzoic acid derivatives, have been shown to inhibit pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Bacillus cereus, and Aspergillus flavus. nih.gov The structural characteristics, such as the number and location of substituents on the aromatic ring, play a crucial role in their antimicrobial action. nih.gov
Anticancer Potential and Cytotoxic Effects
The investigation of benzoic acid derivatives has extended into oncology, with many compounds demonstrating potential as anticancer agents. nih.gov These molecules can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of programmed cell death. nih.gov
Inhibition of Cancer Cell Proliferation
Naturally occurring benzoic acid derivatives have been shown to retard cancer cell growth. nih.gov One of the mechanisms involved is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. nih.gov By inhibiting HDACs, these compounds can alter gene expression and halt the proliferation of malignant cells. nih.gov
Studies have demonstrated a time- and dose-dependent cytotoxic effect of certain benzoic acid derivatives on various cancer cell lines. nih.gov For example, derivatives have been tested against cervical (HeLa, SiHa) and colorectal (HCT-116, HCT-15) cancer cells, showing significant growth inhibition. nih.gov Similarly, novel synthetic derivatives, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines, have displayed significant cell growth inhibitory activity across a wide range of cancer cell lines, including those from liver, breast, and colon cancers. nih.govresearchgate.net
Table 3: Cytotoxic Effects of Selected Phenylbenzoic Acid Derivatives on Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | Effect |
|---|---|---|
| Dihydroxylated Benzoic Acid Derivatives | HCT-116 (Colorectal Cancer) | Time- and dose-dependent cytotoxic effect. nih.gov |
| Dihydroxylated Benzoic Acid Derivatives | HeLa (Cervical Cancer) | Time- and dose-dependent cytotoxic effect. nih.gov |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7 (Liver), MCF7 (Breast), HCT-116 (Colon) | Significant cell growth inhibitory activity. nih.govresearchgate.net |
Induction of Apoptosis in Cancer Cell Lines
A key characteristic of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death, in tumor cells. Benzoic acid derivatives have been shown to trigger this process. nih.gov The induction of apoptosis can be mediated by the activation of caspases, a family of protease enzymes that are central to the apoptotic pathway. nih.gov For instance, some benzoic acid derivatives have been found to significantly induce caspase-3, a key executioner caspase. nih.gov
The apoptotic process involves distinct morphological changes, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. mdpi.com Various derivatives have been shown to induce these changes in cancer cells. mdpi.com The mechanism can be linked to the intrinsic mitochondrial pathway, often involving the generation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential, which ultimately leads to cell death. frontiersin.org
Targeting Specific Cancer Cell Lines in Research Models
There is no specific information available in the reviewed scientific literature regarding the targeting of particular cancer cell lines by 4-Chloro-3-phenylbenzoic acid in research models. Studies detailing its cytotoxic or anti-proliferative effects against named cancer cell lines (e.g., breast, lung, colon cancer cell lines) have not been identified. Consequently, no data table of research findings on this topic can be generated.
Anti-inflammatory Modulations
Detailed research on the anti-inflammatory properties of this compound is not present in the available literature.
Inhibition of Inflammatory Mediators and Cytokine Production
No studies were found that specifically investigate the effect of this compound on the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, or key inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1β (IL-1β).
Modulation of Signaling Pathways Involved in Inflammation
There is no available research detailing the modulation of specific signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways, by this compound.
Potential for Treating Inflammatory Conditions
Given the lack of preclinical data on its anti-inflammatory activity, there is no scientific basis in the current literature to suggest its potential for treating specific inflammatory conditions.
Molecular Mechanisms of Action
Specific molecular targets of this compound have not been elucidated in the reviewed scientific literature.
Interaction with Specific Molecular Targets (Enzymes, Receptors)
There is no information available from binding assays, enzymatic activity assays, or other molecular studies that identifies specific enzymes or receptors with which this compound interacts to exert any biological effect.
Enzyme Inhibition Studies (e.g., AKR1C1 Dehydrogenase)
Aldo-keto reductase 1C1 (AKR1C1) is a member of the aldo-keto reductase superfamily and plays a significant role in the metabolism of steroid hormones and prostaglandins. genecards.orguniprot.org Due to its involvement in various pathological conditions, including cancer, the inhibition of AKR1C1 is a subject of considerable research interest. nih.gov
Although no specific studies have detailed the inhibitory effects of this compound on AKR1C1 dehydrogenase, research on analogous compounds provides valuable insights. For instance, derivatives of N-phenylanthranilic acid, which share a similar benzoic acid scaffold, have been identified as potent inhibitors of AKR1C enzymes. nih.gov Furthermore, a study on 3-chloro-5-phenylsalicylic acid, a compound with a related substitution pattern, demonstrated selective inhibition of AKR1C1. researchgate.net These findings suggest that the chloro and phenyl substitutions on the benzoic acid ring of this compound could potentially confer inhibitory activity against AKR1C1. The specific positioning of these substituents would likely play a crucial role in the potency and selectivity of such inhibition.
Hydrogen Bonding and π-π Interactions with Protein Residues
The potential for this compound to interact with protein residues can be inferred from its chemical structure. The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, lysine, and histidine in a protein's active site. These interactions are crucial for the binding of many small molecule inhibitors to their target enzymes.
Cellular Effects and Pathway Interrogations
Modulation of Gene Expression
Direct evidence of this compound modulating gene expression is not currently available. However, by inhibiting enzymes like AKR1C1, which are involved in hormone metabolism, it is plausible that this compound could indirectly influence the expression of hormone-responsive genes. nih.gov For example, altering the levels of active steroid hormones can impact the activity of nuclear receptors, which are transcription factors that regulate the expression of a wide array of genes involved in processes such as cell proliferation, differentiation, and apoptosis. Further research is necessary to investigate the direct and indirect effects of this compound on gene expression profiles in various cell types.
Interactions with Metabolic Enzymes and Cellular Metabolism
The interaction of this compound with metabolic enzymes is an area that warrants investigation. The metabolism of a structurally related compound, 4-chlorobiphenyl, has been shown to involve hydroxylation and subsequent conjugation reactions. oup.com It is conceivable that this compound could undergo similar metabolic transformations mediated by cytochrome P450 enzymes and other phase II metabolizing enzymes. Such metabolic processes would be crucial in determining the compound's pharmacokinetic profile and potential for accumulation or clearance from the body.
A study on 3-chloro-4-methoxybenzoic acid, another related compound, demonstrated an ability to activate the proteasome and cathepsins B and L, which are key components of the cellular protein degradation machinery. nih.gov This suggests that chloro-substituted benzoic acid derivatives could have broader effects on cellular proteostasis.
Advanced Structure-Activity Relationship (SAR) in Biological Systems
Impact of Substituent Position and Nature on Biological Activity
The biological activity of benzoic acid derivatives is highly dependent on the position and chemical nature of their substituents. In the context of AKR1C enzyme inhibition, structure-activity relationship (SAR) studies of analogous compounds have revealed important trends.
For a series of 3-(phenylamino)benzoic acids, which are structurally related to this compound, it was found that the meta-position of the carboxylic acid group was important for selectivity towards AKR1C3 over other isoforms. nih.govresearchgate.net Furthermore, the electronic properties of substituents on the phenyl ring significantly influenced inhibitory potency. researchgate.net
Below is a table summarizing the inhibitory activities of some substituted benzoic acid derivatives against AKR1C enzymes, illustrating the impact of substituent variations.
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |
| 3-(Phenylamino)benzoic acid derivatives | AKR1C3 | Nanomolar affinity | nih.govresearchgate.net |
| 3-Chloro-5-phenylsalicylic acid | AKR1C1 | Selective inhibitor | researchgate.net |
| Flufenamic acid (a N-phenylanthranilic acid) | AKR1C enzymes | Potent, non-selective inhibitor | nih.gov |
Table 1: Inhibitory Activities of Selected Benzoic Acid Derivatives
This interactive table provides a snapshot of how structural modifications on the benzoic acid scaffold can tune the potency and selectivity of inhibition for AKR1C enzymes.
Optimization of Therapeutic Effects through SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of a lead compound to enhance its therapeutic effects and selectivity. For the chemical class to which this compound belongs, namely biphenyl (B1667301) carboxylic acids, SAR studies investigate how chemical modifications to the biphenyl scaffold and the carboxylic acid moiety influence biological activity. While specific and detailed SAR studies on this compound for a particular therapeutic target are not extensively published, the broader principles of SAR for biphenyl carboxylic acid derivatives can be elucidated from various research endeavors.
The biphenyl scaffold offers a structurally rigid yet conformationally flexible backbone that allows for the precise positioning of functional groups in three-dimensional space to interact with biological targets. The carboxylic acid group, being ionizable, often plays a crucial role in binding to receptors or enzymes through ionic interactions or hydrogen bonding.
Research into biphenyl carboxylic acid derivatives as anticancer agents has provided some valuable SAR insights. A study involving the synthesis of a library of biphenyl carboxylic acids and their evaluation against breast cancer cell lines revealed that the nature and position of substituents on the biphenyl rings significantly impact their cytotoxic activity. For instance, the presence of a benzyloxy group on one of the phenyl rings was found to enhance anticancer activity against both MCF-7 and MDA-MB-231 cell lines. ajgreenchem.com
The following interactive table summarizes the in vitro anticancer activity of selected biphenyl carboxylic acid derivatives:
| Compound ID | Substitution | IC50 (µM) against MCF-7 | IC50 (µM) against MDA-MB-231 |
| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
Data sourced from a study on the synthesis and anticancer activity of small molecule biphenyl carboxylic acids. ajgreenchem.com
In another therapeutic area, the design of novel biphenyl carboxylic acid derivatives as potent inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout has also shed light on the SAR of this chemical class. nih.gov In these studies, the biphenyl carboxylic acid fragment serves as a key anionic component for interacting with the transporter. The SAR exploration focused on modifications of the hydrophobic component attached to the biphenyl scaffold. It was observed that the regiochemistry of substitution on the biphenyl ring is crucial, with an ortho-substituted pattern emerging as optimal for URAT1 inhibition. nih.gov The nature of the hydrophobic tail also significantly influenced the inhibitory potency, highlighting the importance of steric and hydrophobic interactions in this region. nih.gov
The table below illustrates the impact of substitution patterns on URAT1 inhibition for selected biphenyl carboxylic acid derivatives:
| Compound ID | Substitution Pattern | IC50 (µM) against human URAT1 |
| A1 | ortho-substituted | 0.93 |
| A20 | meta-substituted | >10 |
| A21 | para-substituted | >10 |
Data from a study on the discovery of novel biphenyl carboxylic acid derivatives as potent URAT1 inhibitors. nih.gov
These examples underscore the general principles of SAR for the biphenyl carboxylic acid scaffold. The optimization of therapeutic effects for a compound like this compound would likely involve a systematic exploration of:
Substitution on the Phenyl Rings: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on both phenyl rings can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can lead to enhanced binding affinity and selectivity for a specific biological target.
Modification of the Carboxylic Acid Group: While the carboxylic acid is often a key pharmacophoric feature, its replacement with bioisosteres such as tetrazoles or hydroxamic acids could potentially improve metabolic stability, cell permeability, or oral bioavailability.
Conformational Constraints: Introducing bridges or other elements to restrict the rotation around the bond connecting the two phenyl rings can lock the molecule into a more bioactive conformation, thereby increasing its potency.
Metabolism and Biotransformation Pathways of 4 Chloro 3 Phenylbenzoic Acid
Metabolic Fate in Biological Systems
There is no specific information available to identify the metabolites of 4-Chloro-3-phenylbenzoic acid in animal models. Similarly, there are no published studies on the detection of its metabolites in human biospecimens such as urine. General metabolic pathways for similar compounds, such as other chlorinated aromatic acids, suggest that hydroxylation of the aromatic rings and conjugation are likely routes of metabolism. However, without specific studies on this compound, the exact nature of its metabolites remains speculative.
Phase I Metabolic Transformations
Phase I metabolism of xenobiotics typically involves oxidation, reduction, and hydrolysis reactions to increase their polarity.
Oxidation Reactions Catalyzed by Cytochrome P450 (CYP) Enzymes
Cytochrome P450 enzymes are a major family of enzymes involved in the oxidation of a wide variety of compounds. It is plausible that CYP450 enzymes could catalyze the hydroxylation of the phenyl or benzoic acid rings of this compound. The position of hydroxylation would be influenced by the electronic effects of the chloro and phenyl substituents. However, no experimental data exists to confirm the involvement of specific CYP isozymes or to identify the resulting hydroxylated metabolites.
Phase II Conjugation Reactions
Following Phase I metabolism, the introduced functional groups, such as hydroxyl groups, can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. Potential Phase II reactions for hydroxylated metabolites of this compound would include glucuronidation and sulfation. In glucuronidation, UDP-glucuronosyltransferases (UGTs) would catalyze the transfer of glucuronic acid to the hydroxyl group. In sulfation, sulfotransferases (SULTs) would catalyze the transfer of a sulfonate group. However, in the absence of identified Phase I metabolites, any discussion of specific Phase II conjugation products remains speculative.
Glucuronide Conjugation Pathways
Glucuronidation is a major pathway in the metabolism of xenobiotics containing a carboxylate function. liverpool.ac.uknih.gov This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from the high-energy donor, uridine diphosphate glucuronic acid (UDPGA), to the carboxylic acid moiety of the substrate. This reaction results in the formation of an acyl glucuronide. liverpool.ac.uk For this compound, this pathway would produce 4-chloro-3-phenylbenzoyl-β-D-glucuronide.
The formation of acyl glucuronides is a critical detoxification mechanism, converting the parent compound into a more hydrophilic metabolite that can be more readily excreted in urine or bile. nih.gov The rate and extent of glucuronidation can be influenced by various factors, including the chemical structure of the substrate. Studies on related chlorobenzoic and phenylbenzoic acid derivatives have shown that both electronic and steric factors of the substituents on the benzene (B151609) ring govern the stability and rate of formation of these conjugates. liverpool.ac.uk
Table 1: Key Aspects of Glucuronide Conjugation
| Feature | Description |
|---|---|
| Enzyme Family | UDP-glucuronosyltransferases (UGTs) |
| Endogenous Substrate | Uridine diphosphate glucuronic acid (UDPGA) |
| Reaction Type | Conjugation |
| Resulting Bond | Acyl glucuronide linkage |
| Metabolite Polarity | Significantly increased |
| Purpose | Detoxification and enhanced excretion |
Sulfate Conjugation Pathways
Sulfate conjugation, or sulfation, represents another significant Phase II metabolic pathway for various xenobiotics. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. While more common for phenols and alcohols, sulfation of carboxylic acids can occur. The process increases the water solubility of the compound, preparing it for elimination.
Research on p-phenylbenzoic acid has demonstrated a dynamic interplay between sulfation and glucuronidation. nih.gov In studies with rats, the administration of p-phenylbenzoic acid was found to decrease the sulfation of a model compound, p-tert-butylphenol, while increasing its glucuronidation. nih.gov This suggests that while sulfation is a potential biotransformation pathway, it may be less favored than glucuronidation for benzoic acid derivatives, or the pathways may compete for the substrate. nih.gov
Amino Acid Conjugation Pathways
The conjugation of xenobiotic carboxylic acids with amino acids is a historically significant metabolic pathway, first identified with the discovery of hippuric acid (the glycine conjugate of benzoic acid). al-edu.com This pathway involves a two-step enzymatic process. First, the carboxylic acid is activated by conversion to its coenzyme A (CoA) thioester, a reaction catalyzed by an acyl-CoA synthetase. Subsequently, an N-acyltransferase enzyme catalyzes the transfer of the acyl group from the CoA thioester to the amino group of an amino acid, such as glycine, glutamine, or taurine. al-edu.com
This conjugation pathway is highly dependent on the species and the specific chemical structure of the xenobiotic. For example, the conjugation of phenylacetic acid with glutamine is prominent in humans and other primates. al-edu.com Given its structure as a substituted benzoic acid, it is plausible that this compound could undergo conjugation with amino acids like glycine, forming 4-chloro-3-phenylbenzoyl glycine, thereby facilitating its detoxification and excretion.
Role in Detoxification Mechanisms
The detoxification of this compound is an essential biological process that prevents the accumulation of this foreign compound. This involves a coordinated effort of various metabolic enzymes that transform the chemical into less harmful and more easily excretable substances.
Involvement in Xenobiotic Metabolism
As a xenobiotic, this compound is subject to the body's metabolic machinery designed to process and eliminate foreign substances. nih.gov The metabolism of xenobiotics generally occurs in phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions, as described above, are conjugation reactions that add endogenous polar molecules to these functional groups. nih.gov
Compounds with existing functional groups, such as the carboxylic acid group on this compound, can often bypass Phase I and directly enter Phase II conjugation pathways. nih.gov These transformations predominantly occur in the liver, a primary site for biotransformation, but can also take place in other tissues like the kidneys and intestines. nih.gov The ultimate goal of this metabolic processing is to convert the lipophilic xenobiotic into a water-soluble metabolite that can be efficiently eliminated from the body. nih.gov
Enzymatic Detoxification by Glycosyltransferases
Glycosyltransferases are a broad family of enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule. In the context of detoxification, the UGTs responsible for glucuronidation are a prominent subfamily. However, other glycosyltransferases can also play a role. For instance, in plants, glycosyltransferases have been shown to catalyze the glucosylation of various benzoates, attaching a glucose molecule to either the carboxyl group or hydroxyl groups on the benzene ring. nih.gov
While glucuronidation is the primary pathway in mammals, the broader family of glycosyltransferases highlights a conserved enzymatic strategy for detoxifying benzoic acid derivatives by increasing their polarity through the addition of a sugar molecule. nih.gov This enzymatic action is a key component of the cellular defense against potentially toxic small molecules.
Interaction with Glutathione S-Transferases as Reagents
Glutathione S-transferases (GSTs) are a critical family of Phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates. nih.govresearchgate.net This reaction serves to neutralize reactive electrophiles and increase water solubility, facilitating excretion. GSTs play a crucial role in protecting cells from oxidative stress and damage from xenobiotics. frontiersin.org
Table 2: Summary of Detoxification Enzymes and Pathways
| Enzyme/Pathway | Role in Detoxification | Substrate/Target |
|---|---|---|
| UDP-Glucuronosyltransferases (UGTs) | Catalyzes glucuronic acid conjugation to increase water solubility. | Carboxylic acid group of this compound. |
| Sulfotransferases (SULTs) | Transfers a sulfate group to enhance polarity. | Potentially the carboxylic acid group. |
| Acyl-CoA Synthetases / N-Acyltransferases | Facilitates conjugation with amino acids like glycine. | Carboxylic acid group of this compound. |
| Glutathione S-Transferases (GSTs) | Neutralizes electrophilic compounds and reduces oxidative stress. | Primarily electrophilic metabolites or other reactive species. |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| This compound |
| Benzoic acid |
| Coenzyme A (CoA) |
| Glutathione (GSH) |
| Glycine |
| Hippuric acid |
| p-phenylbenzoic acid |
| p-tert-butylphenol |
| Phenylacetic acid |
| Taurine |
Environmental Fate and Ecotoxicological Investigations of 4 Chloro 3 Phenylbenzoic Acid
Environmental Degradation Pathways
The persistence of 4-Chloro-3-phenylbenzoic acid in the environment is determined by its susceptibility to various degradation processes, including abiotic and biotic pathways.
Abiotic degradation, particularly photolysis and hydrolysis, can be significant pathways for the transformation of organic compounds in the environment. Photolysis involves the breakdown of molecules by light, while hydrolysis is the reaction with water. For aromatic compounds, the presence of substituents on the aromatic ring can influence the rates of these processes.
Hydrolysis of the carboxylic acid group is generally not considered a major degradation pathway for benzoic acids under typical environmental pH conditions (pH 5-9). The carbon-chlorine bond in chlorinated aromatic compounds is also generally resistant to abiotic hydrolysis. Therefore, it is anticipated that abiotic hydrolysis is not a significant environmental fate process for this compound.
Microbial degradation is a primary mechanism for the breakdown of many organic pollutants in soil and sediment. The structural features of this compound, including a chlorinated aromatic ring and a biphenyl (B1667301) linkage, suggest that its biodegradation will be dependent on specific microbial capabilities.
Aerobic Degradation: Under aerobic conditions, the microbial degradation of aromatic compounds is often initiated by dioxygenase enzymes. For this compound, the degradation pathway would likely involve the hydroxylation of one of the aromatic rings, leading to the formation of a dihydroxy intermediate. This is a common strategy employed by bacteria to destabilize the aromatic structure. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring. The presence of the chlorine atom can hinder this process, with the position of the chlorine influencing the rate and success of degradation. Complete mineralization would result in the formation of carbon dioxide, water, and chloride ions. The degradation of biphenyl and chlorobiphenyls by mixed bacterial cultures has been shown to produce chlorobenzoic acids as metabolites, indicating that similar pathways could be involved for this compound.
Anaerobic Degradation: In anaerobic environments such as sediments and flooded soils, a different set of microbial processes governs the degradation of chlorinated aromatic compounds. Reductive dehalogenation, the process by which a halogen substituent is removed and replaced by a hydrogen atom, is a key initial step. This process is often the rate-limiting step in the anaerobic degradation of these compounds. Studies on related compounds, such as 3- and 4-chlorobenzoate, have shown that they can be degraded under denitrifying conditions in sediment and soil samples. The removal of the chlorine atom from this compound would yield 3-phenylbenzoic acid, a compound that may be more amenable to subsequent anaerobic degradation. The complete anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment has been observed to proceed through the formation of phenol (B47542) and subsequently benzoate (B1203000), highlighting potential intermediate pathways.
Identification and Fate of Environmental Metabolites
The transformation of this compound in the environment will lead to the formation of various metabolites, the nature of which depends on the degradation pathway.
The identification of degradation products is crucial for understanding the complete environmental fate of a compound. For this compound, the expected metabolites would differ between aerobic and anaerobic conditions.
Aerobic Metabolites: Based on studies of related compounds, aerobic degradation is likely to produce hydroxylated intermediates. The initial attack by dioxygenase enzymes could lead to the formation of catechols (dihydroxybenzenes). Further degradation would involve ring cleavage, potentially leading to the formation of aliphatic carboxylic acids before complete mineralization.
Anaerobic Metabolites: Under anaerobic conditions, the primary initial metabolite would be the dehalogenated product, 3-phenylbenzoic acid. Subsequent degradation of the biphenyl structure could occur, although biphenyl itself can be persistent under anaerobic conditions.
The analysis of such metabolites in environmental matrices like soil and water would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the compounds.
The persistence of a chemical in the environment is often quantified by its half-life, which is the time it takes for 50% of the initial concentration to be degraded. The half-life of this compound will vary significantly depending on the environmental compartment and the prevailing conditions.
| Environmental Compartment | Degradation Potential | Expected Persistence | Factors Influencing Half-Life |
| Surface Water | Photolysis may occur. Biodegradation potential depends on the microbial community. | Moderate to High | Sunlight intensity, presence of photosensitizers, microbial population, temperature, pH. |
| Soil (Aerobic) | Biodegradation is possible, but may be slow due to the chlorinated and biphenyl structure. | Moderate to High | Soil type, organic matter content, microbial activity, moisture, temperature, pH. |
| Sediment (Anaerobic) | Reductive dehalogenation is a potential key degradation step, but can be slow. | High | Redox potential, availability of electron acceptors, microbial community composition, temperature. |
This table presents expected persistence based on the chemical structure and data from related compounds. Specific half-life data for this compound is not available in the reviewed literature.
Chlorinated benzoic acids are known to be more persistent than benzoic acid itself. The presence of the phenyl group in addition to the chlorine atom may further increase the persistence of this compound. Without specific experimental data, it is difficult to provide a quantitative half-life. However, it can be classified as potentially persistent, particularly in anaerobic environments.
Mechanisms of Ecotoxicity and Environmental Impact
Chlorinated aromatic acids can exhibit toxicity to a range of organisms, including bacteria, algae, invertebrates, and fish. The mechanisms of toxicity can be diverse and may include:
Narcosis: At higher concentrations, non-specific disruption of cell membranes can occur.
Inhibition of Enzymatic Activity: Specific interactions with enzymes can disrupt essential metabolic pathways.
Uncoupling of Oxidative Phosphorylation: Some aromatic acids can interfere with energy production in cells.
Lack of Publicly Available Research Hinders Comprehensive Ecotoxicological Profile of this compound
The scientific community has not yet published significant research focused specifically on the environmental breakdown products of this compound. Consequently, there is a critical knowledge gap concerning the identities of its environmental metabolites. This lack of foundational data on its degradation pathways makes it impossible to subsequently investigate the specific cytotoxic and genotoxic effects of these metabolites.
Similarly, dedicated studies on the impact of this compound on key environmental organisms are not readily accessible. Research detailing its effects on microbial communities, such as bacteria and algae, which form the base of many aquatic food webs, could not be located. Furthermore, specific toxicological data for non-target organisms, including aquatic invertebrates and soil fauna, is not present in the available scientific literature.
While general information exists on the ecotoxicity of related compounds, such as other chlorinated benzoic acids, extrapolating this data to this compound without specific experimental validation would be scientifically unsound. The unique structural properties of each chemical compound determine its specific environmental behavior and toxicological profile.
Therefore, due to the absence of specific research findings and empirical data, it is not possible to provide a detailed analysis of the environmental fate and ecotoxicological investigations of this compound as requested. The creation of data tables and in-depth discussion on its environmental risks is precluded by the current lack of published research in these specific areas. Further investigation and dedicated research are evidently needed to fill this significant gap in our understanding of the environmental impact of this chemical compound.
Diverse Applications and Emerging Research Frontiers of 4 Chloro 3 Phenylbenzoic Acid
Role as a Chemical Intermediate in Advanced Synthesis
The reactivity of its carboxylic acid group, combined with the chemical properties of the chlorinated biphenyl (B1667301) structure, positions 4-Chloro-3-phenylbenzoic acid as a valuable intermediate in multi-step organic synthesis.
Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals
While specific, named active pharmaceutical ingredients (APIs) or agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the biphenyl carboxylic acid moiety is a recognized structural motif in various bioactive molecules. Biphenyl derivatives are crucial in organic chemistry as they serve as important intermediates for a wide variety of drugs and agricultural products. The synthesis of small molecule libraries of biphenyl carboxylic acids has been a strategy in the discovery of new therapeutic agents, including potential anticancer agents.
The general synthetic utility of biphenyl carboxylic acids suggests that this compound holds potential as a precursor for novel pharmaceuticals and agrochemicals. The presence of the chloro and phenyl substituents on the benzoic acid ring allows for further chemical modifications, enabling the creation of a diverse range of derivatives for biological screening.
Table 1: Potential Synthetic Pathways Involving this compound
| Reaction Type | Reagents | Potential Product Class |
| Esterification | Alcohol, Acid Catalyst | Esters with potential biological activity |
| Amidation | Amine, Coupling Agent | Amides with potential biological activity |
| Suzuki Coupling | Boronic Acid, Palladium Catalyst | Functionalized biphenyl compounds |
Synthesis of Complex Organic Molecules
The principles of multi-step organic synthesis often involve the strategic assembly of molecular frameworks from smaller, functionalized building blocks. This compound can serve as such a building block. Its structure can be incorporated into larger, more complex molecules through reactions targeting the carboxylic acid group or through modifications of the aromatic rings. While specific examples of complex molecules synthesized directly from this compound are not readily found in the literature, the synthesis of derivatives of related compounds like biphenyl-4-carboxylic acid to create novel chemical entities is a common practice in synthetic organic chemistry.
Applications in Material Science and Catalysis
The rigid biphenyl structure of this compound suggests its potential utility in the development of novel materials and catalysts.
Use as a Catalyst or Catalyst Component in Organic Synthesis
Although direct catalytic applications of this compound itself are not widely reported, its derivatives have the potential to act as ligands in coordination chemistry. Metal complexes incorporating ligands derived from biphenyl carboxylic acids can exhibit catalytic activity in various organic reactions. The formation of metal-organic frameworks (MOFs) or coordination polymers using carboxylic acid linkers is an active area of research, and these materials can possess catalytic properties. The specific electronic and steric effects of the chloro and phenyl substituents on the benzoic acid could influence the catalytic behavior of such metal complexes.
Development of Coating Additives
The biphenyl moiety is known to impart desirable properties such as thermal stability and rigidity to polymers. While there is no specific mention of this compound as a coating additive in the available literature, related biphenyl compounds are used in the synthesis of high-performance polymers and liquid crystals. It is plausible that derivatives of this compound could be explored as monomers or additives in the formulation of specialized coatings to enhance properties like thermal resistance, durability, and optical characteristics.
Biochemical Reagent Applications
Currently, there is a lack of specific, documented applications of this compound as a biochemical reagent in the scientific literature. Its structural similarity to other bioactive biphenyl compounds suggests that it could be investigated as a potential modulator of biological pathways or as a molecular probe in biochemical assays. However, further research is required to establish any such roles.
Corrosion Inhibition Studies
There is a lack of specific studies investigating this compound as a corrosion inhibitor. Nonetheless, the molecular structure of the compound provides a basis for predicting its potential efficacy. Organic corrosion inhibitors typically function by adsorbing onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment. Effective organic inhibitors often contain heteroatoms (like oxygen, nitrogen, or sulfur) and/or π-electrons in aromatic rings. This compound possesses several of these features: oxygen atoms in the carboxyl group and π-electrons in its two phenyl rings. These characteristics suggest it could theoretically function as a corrosion inhibitor.
The specific adsorption mechanism for this compound on any metallic surface has not been experimentally determined. However, based on its structure, a plausible mechanism can be proposed. The adsorption process would likely involve the interaction of the carboxyl group (-COOH) and the delocalized π-electrons of the biphenyl structure with the metal surface.
The adsorption can occur through two main processes:
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, where metal surfaces are often positively charged, the inhibitor can adsorb via its negatively charged carboxylate group.
Chemisorption: This involves the formation of a coordinate bond between the lone pair electrons of the oxygen atoms in the carboxyl group and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic rings can also participate in this type of bonding.
The nature of the adsorption is typically investigated by fitting experimental data to various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin models. These models help to understand the inhibitor-surface interaction. For many organic inhibitors, the adsorption process is found to be a combination of both physisorption and chemisorption.
To evaluate the potential of this compound as a corrosion inhibitor, a standard set of electrochemical and surface analysis techniques would be employed. These methods provide quantitative data on inhibition efficiency and qualitative insights into the protective film formed. jept.devlci.biz
Electrochemical Techniques:
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the metal and measuring the resulting current. jept.de The data provides information on the corrosion potential (Ecorr) and corrosion current density (icorr). A reduction in icorr in the presence of the inhibitor indicates effective corrosion inhibition. PDP curves can also reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type).
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process. vlci.bizmdpi.com By applying a small AC potential over a range of frequencies, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be determined. An increase in the Rct value typically corresponds to higher inhibition efficiency. mdpi.com
Surface Measurement Techniques:
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. It provides direct visual evidence of the protective film and the reduction in surface damage like pitting. icrc.ac.ir
The table below summarizes key techniques used in corrosion inhibition research.
| Technique | Abbreviation | Information Provided |
| Potentiodynamic Polarization | PDP | Corrosion rate, inhibition efficiency, inhibitor type (anodic/cathodic/mixed) |
| Electrochemical Impedance Spectroscopy | EIS | Charge transfer resistance, double-layer capacitance, film properties |
| Scanning Electron Microscopy | SEM | Surface morphology, visual evidence of protection |
Interdisciplinary Research Areas
The integration of this compound with green chemistry principles has not been specifically reported. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org For a compound like this compound, this could apply to both its synthesis and its application.
From a synthesis perspective, traditional methods for creating biphenyl carboxylic acids might involve harsh reagents and organic solvents. A green chemistry approach would favor more sustainable methods. For example, the Suzuki–Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and modern variations of this reaction can be performed in water, a green solvent, using highly efficient catalysts. Applying such a method to the synthesis of this compound would represent a significant step towards sustainability.
From an application perspective, if the compound were to be used as a corrosion inhibitor, its environmental impact would be a key consideration under green chemistry principles. An ideal "green" inhibitor is effective, non-toxic, and biodegradable. The potential toxicity and biodegradability of this compound would need to be rigorously evaluated before it could be considered a green chemical in any application. researchgate.net
Q & A
Q. What are the recommended synthetic routes for preparing 4-Chloro-3-phenylbenzoic acid in a laboratory setting?
- Methodological Answer: A common approach involves electrophilic aromatic substitution or nucleophilic chlorination of a pre-functionalized benzoic acid derivative. For example:
Start with 3-phenylbenzoic acid.
Use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under anhydrous conditions.
Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., dichloromethane or toluene) to direct chlorination to the 4-position.
Monitor progress via TLC and purify by recrystallization or column chromatography.
Note: Reaction efficiency depends on steric and electronic effects of the phenyl group at the 3-position. Adjust stoichiometry if competing substituents hinder chlorination .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR : Identify aromatic proton splitting patterns (e.g., para-substituted phenyl vs. chloro-substituted benzoic acid).
- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and aromatic carbons.
- FT-IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-Cl stretch (~550–850 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻) and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for biological assays).
Cross-reference with known spectra of structurally analogous halogenated benzoic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound via different chlorination agents?
- Methodological Answer: Conflicting yields often arise from competing side reactions (e.g., over-chlorination or solvent interactions). To troubleshoot:
Q. Kinetic vs. Thermodynamic Control :
- Use SOCl₂ for milder conditions (kinetic preference for less hindered positions).
- PCl₅ may favor thermodynamic products but risks decomposition at higher temperatures.
Q. By-Product Analysis :
- Employ GC-MS or HPLC-MS to identify undesired isomers (e.g., 5-chloro derivatives).
Q. Solvent Screening :
- Polar aprotic solvents (e.g., DMF) may enhance solubility but promote side reactions.
Optimize conditions using a Design of Experiments (DoE) approach .
Q. What experimental strategies are recommended for investigating the inhibitory effects of this compound on specific enzymes?
- Methodological Answer:
- In Vitro Enzyme Assays :
Use purified enzyme (e.g., cyclooxygenase or kinase) in buffer (pH 7.4).
Titrate compound (0.1–100 µM) and measure activity via UV-Vis (e.g., NADH depletion) or fluorometric substrates.
Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
- Molecular Docking :
- Perform in silico docking (e.g., AutoDock Vina) to predict binding to active sites.
- Compare with co-crystal structures of related inhibitors.
- Structure-Activity Relationship (SAR) :
- Syntize analogs (e.g., 4-bromo or 3-fluorophenyl variants) to identify critical substituents.
Reference analogous studies on halogenated benzoic acids in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
